molecular formula C16H20N2O B2367588 N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide CAS No. 1020251-92-6

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide

Cat. No.: B2367588
CAS No.: 1020251-92-6
M. Wt: 256.349
InChI Key: JWHPGSCNOXLGCK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is a compound that features an indole moiety, which is a significant structure in organic chemistry due to its presence in many natural products and pharmaceuticals. The compound is synthesized by combining an indole derivative with a pentenamide structure, resulting in a molecule with potential biological and chemical applications.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide typically involves the reaction of tryptamine with a suitable carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine and a carboxylic acid derivative.

    Catalyst: N,N’-dicyclohexylcarbodiimide.

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion to N-[2-(1H-indol-3-yl)ethyl]-4-methylpentanamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide is unique due to its specific combination of the indole moiety with a methylpent-2-enamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12(2)7-8-16(19)17-10-9-13-11-18-15-6-4-3-5-14(13)15/h3-8,11-12,18H,9-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPGSCNOXLGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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